molecular formula C27H28N2O5 B11659509 Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate

Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate

Cat. No.: B11659509
M. Wt: 460.5 g/mol
InChI Key: ADTBPBRBRHDXDW-HAVVHWLPSA-N
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Description

    Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate: is a complex organic compound with the following IUPAC name: N-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enoyl]-4-methylpentanoic acid.

  • It consists of a benzyl group attached to a 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate moiety.
  • The compound’s molecular weight is 209.2 g/mol .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
    • Researchers may explore variations of amide coupling reactions, such as amidation of carboxylic acids with amines or amine derivatives, to form the amide bond.
  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products: Hydrolysis yields the corresponding carboxylic acid and amine, while esterification produces the benzyl ester.

  • Scientific Research Applications

      Chemistry: This compound may serve as a building block for more complex molecules due to its amide and ester functionalities.

      Biology: It could be used in drug discovery or as a probe to study biological processes.

      Medicine: Investigate its potential as a prodrug or therapeutic agent.

      Industry: Limited information is available, but it might find applications in specialty chemicals or materials.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are not readily accessible. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, related compounds include

    Properties

    Molecular Formula

    C27H28N2O5

    Molecular Weight

    460.5 g/mol

    IUPAC Name

    benzyl 2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoate

    InChI

    InChI=1S/C27H28N2O5/c1-19(2)16-24(27(32)34-18-20-10-5-3-6-11-20)29-26(31)23(17-22-14-9-15-33-22)28-25(30)21-12-7-4-8-13-21/h3-15,17,19,24H,16,18H2,1-2H3,(H,28,30)(H,29,31)/b23-17+

    InChI Key

    ADTBPBRBRHDXDW-HAVVHWLPSA-N

    Isomeric SMILES

    CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3

    Canonical SMILES

    CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

    Origin of Product

    United States

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